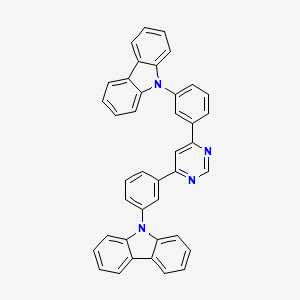
4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina: es un compuesto químico con la fórmula molecular C40H26N4 y un peso molecular de 562,66 g/mol . Este compuesto es conocido por su estructura única, que incluye dos unidades de carbazol unidas a un núcleo de pirimidina. Es ampliamente utilizado en varios campos de investigación científica debido a sus excelentes propiedades optoelectrónicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina generalmente implica la reacción de 4,6-dicloropirimidina con ácido 3-(9H-carbazol-9-il)fenilborónico en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, y requiere una base como carbonato de potasio. La mezcla de reacción se calienta a una temperatura de alrededor de 100-120°C durante varias horas para asegurar una conversión completa .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto final a menudo se purifica utilizando técnicas como la recristalización o la cromatografía en columna para alcanzar el nivel de pureza deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: 4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirimidina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de carbazol parcial o totalmente reducidos .
Aplicaciones Científicas De Investigación
4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y materiales más complejos.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina implica su interacción con objetivos moleculares a través de apilamiento π-π y enlaces de hidrógeno. Las unidades de carbazol proporcionan una estructura plana que facilita estas interacciones. El compuesto también puede actuar como donante o aceptor de electrones, dependiendo de la aplicación específica, lo que le permite participar en varios procesos electrónicos y fotofísicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 2,6-Bis(3-(9H-carbazol-9-il)fenil)piridina
- 4,4’-Bis(9H-carbazol-9-il)bifenilo
- 3,8-Bis(4-(9H-carbazol-9-il)fenil)-1,10-fenantrolina
Comparación: 4,6-Bis(3-(9H-carbazol-9-il)fenil)pirimidina es única debido a su núcleo de pirimidina, que proporciona propiedades electrónicas distintas en comparación con compuestos similares con núcleos de piridina o bifenilo. Esta singularidad la hace especialmente adecuada para aplicaciones en OLED y otros dispositivos optoelectrónicos .
Propiedades
Número CAS |
1262678-77-2 |
|---|---|
Fórmula molecular |
C40H26N4 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
9-[3-[6-(3-carbazol-9-ylphenyl)pyrimidin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C40H26N4/c1-5-19-37-31(15-1)32-16-2-6-20-38(32)43(37)29-13-9-11-27(23-29)35-25-36(42-26-41-35)28-12-10-14-30(24-28)44-39-21-7-3-17-33(39)34-18-4-8-22-40(34)44/h1-26H |
Clave InChI |
LNNMKLNCLINVKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
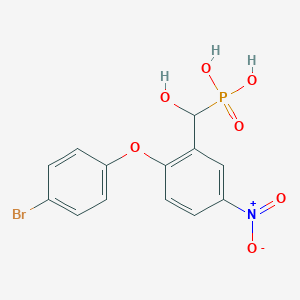
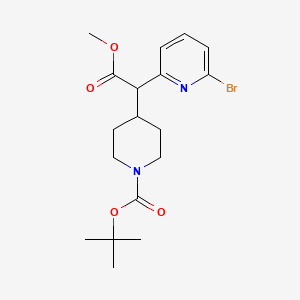
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
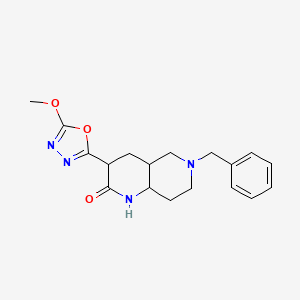
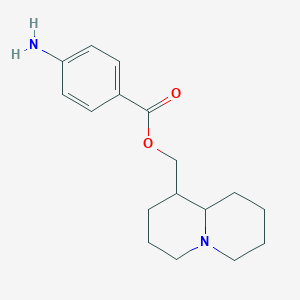
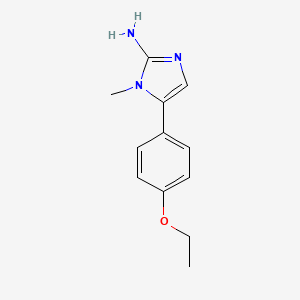
![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)

![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
